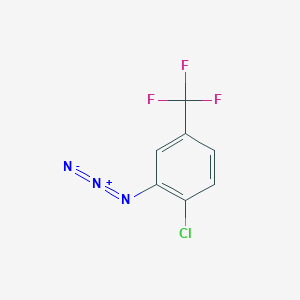

2-Azido-1-chloro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-azido-1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOUXXPAOZPOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-chloro-4-(trifluoromethyl)benzene typically involves the nitration of 1-chloro-4-(trifluoromethyl)benzene followed by azidation. The nitration step can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group, which is then reduced to the azido group using appropriate reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-chloro-4-(trifluoromethyl)benzene undergoes various types of reactions, including:

Oxidation: The azido group can be oxidized to form nitroso compounds.

Reduction: The azido group can be reduced to form amino derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide and various alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Azido-1-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the behavior of azido groups in biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Azido-1-chloro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, the azido group can participate in click chemistry reactions, which are used to label and study biomolecules. The trifluoromethyl group can enhance the compound's stability and lipophilicity, making it useful in drug design.

Molecular Targets and Pathways Involved:

Click Chemistry: The azido group can react with alkynes in the presence of a copper(I) catalyst to form triazole rings, which are useful in bioconjugation and drug delivery.

Drug Design: The trifluoromethyl group can interact with various biological targets, enhancing the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

4-Azido-1-chloro-2-(trifluoromethyl)benzene (CAS 85862-78-8)

This isomer swaps the positions of the azido and trifluoromethyl groups. The azido group at the 4-position alters electronic distribution and steric accessibility compared to the target compound.

- Molecular Weight : 221.57 g/mol (identical to the target compound).

- Applications : Used as a pharmaceutical intermediate and reagent for synthesis. Analytical characterization includes LCMS, GCMS, HPLC, and NMR .

- Key Differences : The shifted azido group may influence reactivity in regioselective reactions. For example, the 4-position azide could exhibit different photolytic or thermal decomposition kinetics compared to the 2-position isomer.

Halogen-Substituted Analogs

4-Azido-1-bromo-2-(trifluoromethyl)benzene (C₇H₃BrF₃N₃)

Replacing chlorine with bromine increases molecular weight (266.02 g/mol) and polarizability.

- Molecular Weight : 266.02 g/mol .

- Structural Impact: Bromine’s larger atomic radius enhances steric bulk and alters halogen-bonding interactions. This may affect crystallization behavior and solubility in nonpolar solvents.

- Reactivity : Bromine’s lower electronegativity compared to chlorine could lead to faster substitution reactions in SN2 mechanisms.

Functional Group Variants

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene

This compound replaces the azido group with nitro (-NO₂) groups.

- Applications : Used as a derivatization reagent in chromatographic analysis of polyamines. The nitro groups enhance electron-withdrawing effects, improving detection sensitivity in HPLC .

- Key Differences : Lacks the azido group’s click chemistry utility but offers superior stability for analytical workflows.

Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

A pesticide with a phenoxy ether linkage and nitro group.

- Applications: Herbicidal activity via inhibition of protoporphyrinogen oxidase .

- Key Differences : The absence of an azido group and presence of ethoxy/nitro substituents render it biologically active but chemically distinct from the target compound.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-Azido-1-chloro-4-(trifluoromethyl)benzene | C₇H₃ClF₃N₃ | 221.57 | Not Provided | 1-Cl, 2-N₃, 4-CF₃ | Pharmaceutical intermediates, synthesis |

| 4-Azido-1-chloro-2-(trifluoromethyl)benzene | C₇H₃ClF₃N₃ | 221.57 | 85862-78-8 | 1-Cl, 4-N₃, 2-CF₃ | Pharma intermediates, analytical uses |

| 4-Azido-1-bromo-2-(trifluoromethyl)benzene | C₇H₃BrF₃N₃ | 266.02 | Not Provided | 1-Br, 4-N₃, 2-CF₃ | Research chemical, synthesis |

| Oxyfluorfen | C₁₅H₁₁ClF₃NO₄ | 361.70 | 42874-03-3 | 1-Cl, 4-CF₃, phenoxy-nitro | Herbicide |

Research Findings and Insights

- Analytical Characterization : Similar to 4-Azido-1-chloro-2-(trifluoromethyl)benzene, the target compound can be analyzed via HPLC, NMR, and LCMS, though retention times and spectral peaks will differ due to substituent positioning .

- Thermal Stability: Azido compounds are generally heat-sensitive, but the electron-withdrawing trifluoromethyl group may stabilize the molecule against premature decomposition compared to non-fluorinated analogs .

Biological Activity

2-Azido-1-chloro-4-(trifluoromethyl)benzene, a compound with the CAS number 77721-41-6, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Azido group (-N₃) : Known for its reactivity in click chemistry.

- Chloro group (-Cl) : Often associated with biological activity.

- Trifluoromethyl group (-CF₃) : Enhances lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

The proposed mechanism of action involves:

- Inhibition of cell wall synthesis : The chloro and trifluoromethyl groups may interfere with the synthesis pathways.

- Disruption of membrane integrity : The lipophilic nature of the trifluoromethyl group aids in membrane penetration, leading to cell lysis.

Study 1: Efficacy Against C. albicans

In a detailed study, this compound was administered orally to mice infected with C. albicans. The results demonstrated a survival rate of 100% at a dose of 50 mg/kg after seven days, indicating potent antifungal activity .

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation was conducted to assess the safety profile of the compound. It was found that:

Q & A

Q. What role does this compound play in synthesizing nitrogen-rich heterocycles?

- Methodological Answer :

- Click Chemistry : React with alkynes (CuAAC conditions) to form 1,2,3-triazoles. Monitor regioselectivity (1,4 vs. 1,5) via NMR .

- Thermal Cyclization : Heat in toluene (110°C) to generate benzotriazines, confirmed by X-ray analysis of single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.